3-Bromo-5-chloro-N-methylpyrazin-2-amine
Description
Properties
Molecular Formula |
C5H5BrClN3 |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
3-bromo-5-chloro-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H5BrClN3/c1-8-5-4(6)10-3(7)2-9-5/h2H,1H3,(H,8,9) |
InChI Key |
OLPFJMPATDDEGR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N=C1Br)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 3 Bromo 5 Chloro N Methylpyrazin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrazine (B50134)
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems like pyrazine. The reaction is facilitated by the electron-deficient nature of the ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wuxiapptec.com In 2-substituted 3,5-dihalopyrazines, the nature of the substituent at the C2 position plays a critical role in directing the regioselectivity of the nucleophilic attack. researchgate.netresearchgate.net
The bromine atom is located at the C3 position of the pyrazine ring. The N-methylamino group (-NHMe) at the C2 position is a strong electron-donating group (EDG) by resonance. In the context of SNAr reactions on 3,5-dihalopyrazines, electron-donating groups at the C2 position have been shown to direct nucleophilic attack preferentially to the C3 position. researchgate.net This is because the EDG can effectively stabilize the transition state leading to the Meisenheimer complex for C3 attack. Consequently, the bromine atom at the C3 position is activated towards displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates).
The chlorine atom is situated at the C5 position. The directing influence of the C2-amino group makes the C5 position less electrophilic and therefore less susceptible to nucleophilic attack compared to the C3 position. researchgate.netresearchgate.net While the pyrazine ring itself is electron-deficient, the directing effect of the EDG at C2 deactivates the C5 position relative to C3 for SNAr. Therefore, the chlorine atom at C5 is significantly less reactive under SNAr conditions.
The chemoselectivity in SNAr reactions of 3-Bromo-5-chloro-N-methylpyrazin-2-amine is dictated by the electronic directing effects of the N-methylamino substituent. The reaction proceeds with high selectivity at the C3 position, leading to the substitution of the bromide ion. This predictable selectivity allows for the controlled introduction of a nucleophile at the C3 position while leaving the C5-chloro substituent intact for potential subsequent transformations.
| Position of Halogen | Halogen | Controlling Factor | Relative Reactivity | Expected Outcome |
|---|---|---|---|---|
| C3 | Bromine | Electronic Activation (by C2-NHMe group) | High | Preferential substitution by nucleophile |
| C5 | Chlorine | Electronic Deactivation (relative to C3) | Low | Remains unreacted |
Advanced Transition Metal-Catalyzed Cross-Coupling Transformations
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the selectivity is typically governed by the relative ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. baranlab.org The established reactivity trend for aryl halides is C–I > C–Br > C–OTf > C–Cl, based on bond dissociation energies. harvard.edu
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. harvard.edumdpi.com When applied to 3-Bromo-5-chloro-N-methylpyrazin-2-amine, the reaction exhibits high chemoselectivity. The palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond at the C3 position over the stronger C-Cl bond at the C5 position. researchgate.netresearchgate.net This allows for the selective arylation, vinylation, or alkylation at the C3 position. By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is possible to achieve monosubstitution at the C3-position with excellent yields, preserving the chlorine atom for other synthetic manipulations. nih.govnih.gov
| Reactive Site | Typical Catalyst/Ligand | Typical Base | Reactivity Principle | Expected Product |
|---|---|---|---|---|
| C3-Br | Pd(PPh3)4, Pd(OAc)2/SPhos | Na2CO3, K3PO4, Cs2CO3 | Higher reactivity of C-Br bond in oxidative addition | 3-Aryl/vinyl-5-chloro-N-methylpyrazin-2-amine |
| C5-Cl | Pd(PPh3)4, Pd(OAc)2/SPhos | Na2CO3, K3PO4, Cs2CO3 | Lower reactivity of C-Cl bond in oxidative addition | Unreacted under conditions selective for C-Br |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the chemoselectivity of the Buchwald-Hartwig reaction on dihaloheteroarenes is primarily dictated by the differing reactivity of the carbon-halogen bonds. researchgate.net The oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond. This intrinsic reactivity difference enables the selective amination at the C3 position of 3-Bromo-5-chloro-N-methylpyrazin-2-amine. A wide variety of primary and secondary amines can be coupled at the C3 position, affording 3-amino-5-chloro-N-methylpyrazin-2-amine derivatives while the C5-Cl bond remains intact. nih.govbohrium.com
| Reactive Site | Typical Catalyst/Ligand | Typical Base | Reactivity Principle | Expected Product |
|---|---|---|---|---|
| C3-Br | Pd2(dba)3/XPhos, Pd(OAc)2/BINAP | NaOt-Bu, K3PO4, Cs2CO3 | Preferential oxidative addition at C-Br bond | 3-(Substituted amino)-5-chloro-N-methylpyrazin-2-amine |
| C5-Cl | Pd2(dba)3/XPhos, Pd(OAc)2/BINAP | NaOt-Bu, K3PO4, Cs2CO3 | Requires harsher conditions than C-Br coupling | Unreacted under selective conditions |
Heck Reactions for Olefination
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nrochemistry.com For 3-Bromo-5-chloro-N-methylpyrazin-2-amine, the reaction would typically involve the coupling of an alkene at either the C3 or C5 position, displacing the corresponding halogen. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the preferential substitution at the C3 position.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by alkene insertion and subsequent β-hydride elimination to yield the olefinated product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Table 1: Generalized Heck Reaction Conditions for Aryl Halides
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ |
| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, P(o-tol)₃) |
| Base | Organic bases (e.g., Et₃N) or inorganic bases (e.g., K₂CO₃, NaOAc) |
| Solvent | Polar aprotic solvents (e.g., DMF, NMP, DMAc) |
| Temperature | 80-150 °C |
While specific studies on 3-Bromo-5-chloro-N-methylpyrazin-2-amine are not extensively documented, the olefination is expected to occur selectively at the C3-Br position under standard Heck conditions, yielding 3-alkenyl-5-chloro-N-methylpyrazin-2-amine derivatives.
Chan-Lam Coupling Reactions
The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol, catalyzed by copper complexes. wikipedia.org This reaction is advantageous as it can be performed under mild conditions, often at room temperature and open to the air. wikipedia.org In the context of 3-Bromo-5-chloro-N-methylpyrazin-2-amine, the Chan-Lam reaction could theoretically be used to introduce aryl or heteroaryl substituents at the N-methylamino nitrogen. However, it is more commonly employed to form C-N, C-O, or C-S bonds by coupling a suitable nucleophile with a boronic acid derivative of the pyrazine.
Alternatively, the existing N-methylamino group can participate in C-N bond formation with an aryl boronic acid. The reaction mechanism involves the formation of a copper-aryl complex, which then undergoes reductive elimination with the amine to form the desired product. wikipedia.org
Table 2: Typical Chan-Lam Reaction Parameters
| Component | Example |
| Copper Source | Cu(OAc)₂ |
| Coupling Partner | Aryl boronic acids |
| Base | Pyridine, Et₃N |
| Solvent | Dichloromethane (DCM), Methanol |
| Atmosphere | Air |
This methodology provides a valuable route for the synthesis of N-aryl-N-methylpyrazin-2-amine derivatives under relatively mild conditions. organic-chemistry.orgbeilstein-journals.org
Kumada and Hiyama Cross-Coupling Variants
Kumada Coupling: The Kumada coupling is one of the earliest transition metal-catalyzed cross-coupling reactions, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.org It is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For 3-Bromo-5-chloro-N-methylpyrazin-2-amine, this reaction would allow for the introduction of alkyl, vinyl, or aryl groups. Due to the higher reactivity of the C-Br bond, the Kumada coupling is expected to proceed selectively at the C3 position. The high reactivity of Grignard reagents often allows for milder reaction conditions compared to other coupling methods, though it also limits the tolerance of certain functional groups. youtube.com
Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide. wikipedia.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source (like TBAF) or a base, which is necessary to polarize the silicon-carbon bond. organic-chemistry.org Organosilanes are appealing coupling partners due to their stability, low toxicity, and ease of handling. nih.gov Similar to other palladium-catalyzed cross-couplings, the Hiyama reaction with 3-Bromo-5-chloro-N-methylpyrazin-2-amine would likely show selectivity for the C3-Br position, enabling the synthesis of 3-aryl-, 3-alkenyl-, or 3-alkyl-5-chloro-N-methylpyrazin-2-amines. organic-chemistry.orgcore.ac.uk
Table 3: Comparison of Kumada and Hiyama Coupling
| Feature | Kumada Coupling | Hiyama Coupling |
| Organometallic Reagent | Grignard Reagent (R-MgX) | Organosilane (R-SiR'₃) |
| Catalyst | Ni or Pd complexes | Pd complexes |
| Activator | Not typically required | Fluoride source or base |
| Reagent Stability | Less stable, sensitive to protic groups | Generally stable, easy to handle |
| Functional Group Tolerance | Limited | Broader |
Oxidative and Reductive Manipulations of the Pyrazine Scaffold
Reductive Transformations of the Halogen Substituents
The halogen substituents on the pyrazine ring can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation. researchwithrutgers.com Due to the differential reactivity of C-Br and C-Cl bonds, selective reduction is often possible. The C-Br bond is typically more susceptible to hydrogenolysis than the C-Cl bond. organic-chemistry.org
Therefore, by carefully selecting the catalyst (e.g., Palladium on carbon, Pd/C), hydrogen pressure, and reaction time, it is possible to selectively reduce the bromo group at the C3 position of 3-Bromo-5-chloro-N-methylpyrazin-2-amine to yield 5-chloro-N-methylpyrazin-2-amine. More forcing conditions would be required to subsequently remove the chloro group at the C5 position. organic-chemistry.org Electrocatalytic hydrogenation has also emerged as a method for reducing nitrogen-containing aromatic compounds like pyrazines. nih.gov
Oxidative Functionalization of the Pyrazine Ring and N-Methylamino Group
The pyrazine ring, being electron-deficient, is generally resistant to electrophilic attack but can undergo oxidation at the nitrogen atoms to form N-oxides. wikipedia.org Treatment of 3-Bromo-5-chloro-N-methylpyrazin-2-amine with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) could potentially lead to the formation of the corresponding pyrazine N-oxide. N-oxidation can significantly alter the electronic properties of the pyrazine ring, often activating it for subsequent nucleophilic substitution reactions. electronicsandbooks.com
The N-methylamino group is also susceptible to oxidation. While strong oxidation may lead to degradation, controlled oxidation could potentially form various products. The metabolic N-oxidation of arylamines is a known biological process and can sometimes be mimicked chemically. nih.gov
Derivatization Reactions of the N-Methylamino Moiety
The secondary amine functionality of the N-methylamino group is a key site for further derivatization, allowing for the introduction of a wide variety of substituents.
N-Acylation: The N-methylamino group can be readily acylated using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. nih.govresearchgate.net This reaction converts the secondary amine into an amide. This transformation is often used as a protecting strategy for the amino group or to introduce specific functionalities that can modulate the biological activity of the molecule.
N-Alkylation: N-alkylation can be achieved by reacting 3-Bromo-5-chloro-N-methylpyrazin-2-amine with alkyl halides. organic-chemistry.org This reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. Alternative, environmentally benign alkylating agents like dialkyl carbonates can also be employed. nih.gov This derivatization leads to the formation of a tertiary amine, which can further be quaternized to form ammonium (B1175870) salts.
Table 4: Common Derivatization Reactions of the N-Methylamino Group
| Reaction Type | Reagent Example | Product Functional Group |
| N-Acylation | Acetyl chloride, Acetic anhydride | Amide |
| N-Alkylation | Methyl iodide, Dimethyl sulfate (B86663) | Tertiary Amine |
| N-Arylation | Aryl boronic acid (Chan-Lam) | Tertiary Arylamine |
These derivatization reactions significantly expand the chemical space accessible from the 3-Bromo-5-chloro-N-methylpyrazin-2-amine core structure.
Formation of Amides, Carbamates, and Sulfonamides
The secondary amine functionality of 3-Bromo-5-chloro-N-methylpyrazin-2-amine serves as a key reaction site for the formation of a variety of derivatives, including amides, carbamates, and sulfonamides. These transformations typically involve the reaction of the amine with acylating, carbamoylating, or sulfonylating agents, respectively.
Amide Formation: The synthesis of amides from 3-Bromo-5-chloro-N-methylpyrazin-2-amine can be achieved through its reaction with acyl halides or acid anhydrides. This acylation reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
| Acylating Agent | Product | Reaction Conditions |
| Acetyl Chloride | N-(3-bromo-5-chloropyrazin-2-yl)-N-methylacetamide | Inert solvent, base (e.g., triethylamine (B128534) or pyridine) |
| Benzoyl Chloride | N-(3-bromo-5-chloropyrazin-2-yl)-N-methylbenzamide | Aprotic solvent, room temperature |
Carbamate (B1207046) Formation: Carbamates are typically synthesized from the reaction of the amine with chloroformates or isocyanates. The reaction with a chloroformate, such as ethyl chloroformate, in the presence of a base, yields the corresponding ethyl carbamate derivative. Alternatively, reaction with an isocyanate, like methyl isocyanate, would lead to the formation of a urea (B33335) derivative.
| Reagent | Product | General Conditions |
| Ethyl Chloroformate | Ethyl (3-bromo-5-chloropyrazin-2-yl)(methyl)carbamate | Base, aprotic solvent |
| Methyl Isocyanate | 1-(3-bromo-5-chloropyrazin-2-yl)-1,3-dimethylurea | Inert solvent |
Sulfonamide Formation: The reaction of 3-Bromo-5-chloro-N-methylpyrazin-2-amine with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride and the formation of a new N-S bond.
| Sulfonylating Agent | Product | Typical Base |
| Benzenesulfonyl Chloride | N-(3-bromo-5-chloropyrazin-2-yl)-N-methylbenzenesulfonamide | Pyridine or triethylamine |
| p-Toluenesulfonyl Chloride | N-(3-bromo-5-chloropyrazin-2-yl)-N-methyl-4-methylbenzenesulfonamide | Aqueous base or tertiary amine |
Nucleophilic Reactivity and Alkylation at the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the methylamino group imparts nucleophilic character to 3-Bromo-5-chloro-N-methylpyrazin-2-amine. This allows for alkylation reactions at the amine nitrogen, leading to the formation of tertiary amines.
Alkylation is typically achieved by reacting the secondary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), in the presence of a base. The base is necessary to deprotonate the secondary amine, increasing its nucleophilicity, or to neutralize the acid formed during the reaction. The resulting tertiary amine, N-(3-bromo-5-chloropyrazin-2-yl)-N,N-dimethylamine, would exhibit different chemical and physical properties compared to the starting material.
| Alkylating Agent | Product | Base | Solvent |
| Methyl Iodide | N-(3-bromo-5-chloropyrazin-2-yl)-N,N-dimethylamine | Sodium hydride, potassium carbonate | DMF, Acetonitrile |
| Ethyl Bromide | N-(3-bromo-5-chloropyrazin-2-yl)-N-ethyl-N-methyl-amine | Triethylamine | THF, Dichloromethane |
Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 5 Chloro N Methylpyrazin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are instrumental in providing a preliminary assessment of a molecule's structure by identifying the different chemical environments of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromo-5-chloro-N-methylpyrazin-2-amine is anticipated to exhibit distinct signals corresponding to the aromatic proton on the pyrazine (B50134) ring, the N-methyl protons, and the amine proton. The chemical shift of the pyrazine ring proton is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms within the ring, likely resulting in a downfield shift. The N-methyl group would present as a singlet, with its chemical shift influenced by the electronic environment of the amino group. The amine proton signal is often broad and its position can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in 3-Bromo-5-chloro-N-methylpyrazin-2-amine will produce a distinct signal. The chemical shifts of the pyrazine ring carbons are significantly affected by the attached halogens and the nitrogen atoms. The carbon atom bonded to bromine would be expected at a lower field compared to the one bonded to chlorine, due to the differing electronegativity and heavy atom effects. The N-methyl carbon will appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H | 7.5 - 8.5 | - |
| N-CH₃ | 2.8 - 3.2 | 25 - 35 |
| NH | Variable | - |
| Pyrazine-C-Br | - | 130 - 140 |
| Pyrazine-C-Cl | - | 145 - 155 |
| Pyrazine-C-N | - | 150 - 160 |
| Pyrazine-C-H | - | 120 - 130 |
Note: The data presented in this table are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is required for confirmation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional NMR techniques are essential for elucidating the connectivity and spatial relationships between them.
COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily helping to confirm the connectivity within the molecule, although for a molecule with few protons like this, its utility might be in confirming the absence of unexpected couplings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would definitively link the N-methyl proton signals to their corresponding carbon signal and the pyrazine proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern on the pyrazine ring by observing correlations from the pyrazine proton and the N-methyl protons to the various ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of nuclei. For 3-Bromo-5-chloro-N-methylpyrazin-2-amine, NOESY could reveal through-space interactions between the N-methyl protons and the pyrazine ring proton, helping to understand the preferred conformation of the N-methyl group relative to the ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For 3-Bromo-5-chloro-N-methylpyrazin-2-amine (C₅H₅BrClN₃), the expected monoisotopic mass can be calculated with high precision. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing a clear signature for the presence of these halogens.
Fragmentation Pathway Analysis in Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. The fragmentation of 3-Bromo-5-chloro-N-methylpyrazin-2-amine would likely involve the loss of the bromine or chlorine atoms, the methyl group, or cleavage of the pyrazine ring. Elucidating these fragmentation pathways can further corroborate the proposed structure.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3-Bromo-5-chloro-N-methylpyrazin-2-amine is expected to display characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyrazine ring and the C-Br and C-Cl bonds.
Interactive Data Table: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3300 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methyl) | 2850 - 2960 | Stretching |
| C=N, C=C (pyrazine ring) | 1400 - 1600 | Stretching |
| N-H (amine) | 1550 - 1650 | Bending |
| C-Cl | 600 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
Note: The data in this table are based on typical ranges for the indicated functional groups and may vary in the specific context of this molecule.
Fourier Transform Raman (FT-Raman) Spectroscopy
A detailed analysis of the FT-Raman spectrum, including a data table of observed vibrational modes and their assignments, would be presented here if the data were available.
X-ray Crystallography for Definitive Solid-State Structure Determination
A definitive determination of the solid-state structure through single-crystal X-ray diffraction would be discussed in this section. This would include details of the crystal system, space group, and unit cell dimensions.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A comprehensive data table of intramolecular distances and angles would be provided, followed by a discussion of how these parameters compare to standard values and what they reveal about the electronic and steric effects of the bromo, chloro, and N-methylamino substituents on the pyrazine ring.
Computational and Theoretical Investigations of 3 Bromo 5 Chloro N Methylpyrazin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations for 3-Bromo-5-chloro-N-methylpyrazin-2-amine would involve functionals like B3LYP, often paired with a basis set such as 6-311++G(d,p), to provide a detailed understanding of its structure and behavior.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For 3-Bromo-5-chloro-N-methylpyrazin-2-amine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The theoretical vibrational spectra for 3-Bromo-5-chloro-N-methylpyrazin-2-amine would help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and wagging of its constituent bonds (e.g., C-H, N-H, C-N, C-Br, C-Cl). dtic.milchemsrc.comresearchgate.net A comparison between the computed and experimental spectra can serve as a validation of the accuracy of the computational method and the optimized geometry. chemsrc.com
A detailed vibrational analysis would involve the assignment of each calculated frequency to a specific type of molecular motion, often aided by potential energy distribution (PED) analysis. For instance, the characteristic vibrational modes for the pyrazine (B50134) ring, the amine group, and the halogen substituents would be identified.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. irjweb.comresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net For 3-Bromo-5-chloro-N-methylpyrazin-2-amine, the calculation of these energies would be essential for understanding its electronic behavior and its potential to participate in chemical reactions.
Table 1: Conceptual Frontier Molecular Orbital Data
| Parameter | Description | Significance for 3-Bromo-5-chloro-N-methylpyrazin-2-amine |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and vice versa. |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net An MEP map displays the electrostatic potential on the surface of the molecule, typically color-coded to indicate different potential regions. Red areas correspond to regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. Green and yellow areas indicate regions of intermediate or near-zero potential. researchgate.net
For 3-Bromo-5-chloro-N-methylpyrazin-2-amine, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the amine group due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. Positive potentials might be expected around the hydrogen atoms of the methyl and amine groups.
Reactivity Indices and Sites of Chemical Attack Prediction
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These indices, derived from conceptual DFT, provide a more quantitative measure of reactivity than HOMO-LUMO analysis alone.
Key reactivity indices include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
By calculating these indices for 3-Bromo-5-chloro-N-methylpyrazin-2-amine, a more nuanced understanding of its reactivity profile could be achieved.
Table 2: Conceptual Reactivity Indices
| Index | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Indicates resistance to charge transfer. |
| Chemical Softness (S) | S = 1/(2η) | The inverse of hardness, related to polarizability. |
| Electrophilicity Index (ω) | ω = χ²/(2η) | Quantifies the electrophilic character of the molecule. |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like 3-bromo-5-chloro-N-methylpyrazin-2-amine, MD simulations could provide significant insights into its conformational flexibility, which is crucial for its interaction with biological targets.
The process would involve creating a computational model of the molecule within a simulated physiological environment, typically a box of water molecules with appropriate ions. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the molecule can be tracked over a period of time, typically nanoseconds to microseconds.
Analysis of the MD trajectory would reveal the preferred three-dimensional arrangements (conformations) of the molecule, the energy barriers between different conformations, and the flexibility of various parts of the structure, such as the rotation around the N-methyl bond. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a protein.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of 3-Bromo-5-chloro-N-methylpyrazin-2-amine
| Parameter | Value/Method | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy and forces between atoms. |
| Solvent Model | TIP3P or SPC/E water | To simulate an aqueous physiological environment. |
| Simulation Time | 100 ns - 1 µs | To adequately sample the conformational space of the molecule. |
| Temperature | 300 K | To simulate physiological temperature. |
| Pressure | 1 atm | To simulate physiological pressure. |
| Analysis Methods | RMSD, RMSF, Dihedral Angle Analysis | To quantify conformational changes and flexibility. |
Note: This table represents a typical setup for an MD simulation and is not based on published data for this specific compound.
In Silico Studies for Structure-Based Design (Methodology)
In silico studies are a cornerstone of modern drug discovery and are instrumental in structure-based drug design. These computational techniques are used to predict and analyze the interaction between a small molecule (ligand), such as 3-bromo-5-chloro-N-methylpyrazin-2-amine, and a biological target, typically a protein. The primary goal is to design molecules with high affinity and selectivity for their intended target.
A common methodology in structure-based design is molecular docking. This process involves predicting the preferred orientation of a ligand when bound to a target protein. The first step requires a three-dimensional structure of the target protein, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy.
The ligand, 3-bromo-5-chloro-N-methylpyrazin-2-amine, would be built and optimized in silico to obtain a low-energy conformation. Docking software then systematically samples a large number of possible orientations of the ligand within the binding site of the protein. Each of these poses is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
This understanding of the binding mode can then guide the design of new derivatives of 3-bromo-5-chloro-N-methylpyrazin-2-amine with improved potency and other desirable properties. For instance, modifications could be suggested to enhance existing interactions or to introduce new favorable contacts with the protein.
Table 2: General Methodologies in In Silico Structure-Based Design
| Technique | Description | Application to 3-Bromo-5-chloro-N-methylpyrazin-2-amine |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | To identify potential biological targets and predict the binding mode of the compound. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To design new molecules with similar activity based on the key features of 3-bromo-5-chloro-N-methylpyrazin-2-amine. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, important part of the system with high-level quantum mechanics and the rest with classical molecular mechanics. | To accurately model the electronic effects during ligand binding or enzymatic reactions involving the compound. |
| Virtual Screening | Computationally screens large libraries of compounds against a target to identify potential hits. | To identify other compounds in a database that may have similar activity to 3-bromo-5-chloro-N-methylpyrazin-2-amine. |
Note: The application of these methodologies to 3-bromo-5-chloro-N-methylpyrazin-2-amine is illustrative of the standard computational chemistry workflow.
Mechanistic Studies of Reactions Involving 3 Bromo 5 Chloro N Methylpyrazin 2 Amine
Investigation of Detailed Reaction Pathways for Substitution and Coupling
The presence of two different halogen atoms on the pyrazine (B50134) ring of 3-Bromo-5-chloro-N-methylpyrazin-2-amine allows for selective transformations. The bromine atom at the 3-position is generally more reactive than the chlorine atom at the 5-position in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for sequential functionalization of the pyrazine core.
Nucleophilic Aromatic Substitution (SNA r): While less common for such electron-rich systems, under harsh conditions or with highly activated nucleophiles, direct displacement of the halide could occur. The reaction pathway would involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The rate of substitution would be influenced by the electron-withdrawing nature of the pyrazine ring and the other substituents.
Transition Metal-Catalyzed Cross-Coupling Reactions: These are the most prevalent and synthetically useful reactions for this class of compounds. The general pathway for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, involves a series of well-defined steps:
Oxidative Addition: A low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the 3-position.
Transmetalation (for Suzuki-type couplings) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the active catalyst and forming the final product.
Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations
The catalytic cycles for transition metal-mediated transformations of 3-Bromo-5-chloro-N-methylpyrazin-2-amine are central to understanding and optimizing these reactions. The Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen bond-forming reaction, provides a pertinent example. libretexts.orgwikipedia.org
The catalytic cycle for the Buchwald-Hartwig amination of 3-Bromo-5-chloro-N-methylpyrazin-2-amine would likely proceed as follows:
Step 1: Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
Step 2: Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the pyrazine ring to form a Pd(II) intermediate.
Step 3: Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand.
Step 4: Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
Step 5: Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The choice of ligands is crucial in this cycle, as they influence the rates of oxidative addition and reductive elimination. youtube.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate these key steps. youtube.com
Kinetic Analysis and Determination of Rate-Limiting Steps
Kinetic analysis is a powerful tool for elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of various reactants, catalysts, and intermediates. For a transition metal-catalyzed reaction involving 3-Bromo-5-chloro-N-methylpyrazin-2-amine, kinetic studies would help identify the rate-limiting step of the catalytic cycle.
A hypothetical kinetic study of a Suzuki coupling reaction with 3-Bromo-5-chloro-N-methylpyrazin-2-amine might involve varying the concentrations of the pyrazine substrate, the boronic acid, the palladium catalyst, and the base, while monitoring the reaction progress.
Illustrative Kinetic Data for a Hypothetical Suzuki Coupling
| Experiment | [3-Bromo-5-chloro-N-methylpyrazin-2-amine] (M) | [Arylboronic Acid] (M) | [Pd Catalyst] (mol%) | [Base] (equiv) | Initial Rate (M/s) |
|---|---|---|---|---|---|
| 1 | 0.1 | 0.15 | 1 | 2 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 1 | 2 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 1 | 2 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 2 | 2 | 2.4 x 10⁻⁵ |
From this illustrative data, one could infer that the reaction is first-order with respect to the 3-Bromo-5-chloro-N-methylpyrazin-2-amine and the palladium catalyst, but zero-order with respect to the arylboronic acid and the base. This would suggest that the oxidative addition of the pyrazine substrate to the palladium catalyst is the rate-limiting step in the catalytic cycle.
Isotope Effect Studies to Confirm Reaction Mechanisms
Isotope effect studies are a sophisticated method used to probe reaction mechanisms by replacing an atom in a reactant with one of its heavier isotopes and observing the effect on the reaction rate. The kinetic isotope effect (KIE) can provide evidence for bond-breaking or bond-forming events involving that atom in the rate-determining step.
For reactions involving 3-Bromo-5-chloro-N-methylpyrazin-2-amine, isotopic labeling could be employed in several ways:
Carbon-13 KIE: Synthesis of the substrate with a ¹³C atom at the 3-position. A significant primary KIE (k¹²/k¹³) > 1 for a C-C or C-N bond-forming reaction would indicate that the cleavage of the C-Br bond and the formation of the new bond are part of the rate-determining step.
Deuterium (B1214612) KIE: If a reaction involves a C-H bond activation, replacing the hydrogen with deuterium would result in a primary KIE. For many cross-coupling reactions, a secondary KIE might be observed, providing information about changes in hybridization at the carbon center during the reaction.
Nitrogen-15 Labeling: In the context of Buchwald-Hartwig amination, using a ¹⁵N-labeled amine could help track the nitrogen atom through the reaction and confirm its involvement in the catalytic cycle. rsc.orgrsc.org Analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants via NMR spectroscopy can be a powerful tool in elucidating the structure of intermediates and the pathways of chemical transformations in nitrogen heterocycles. rsc.orgrsc.org
While direct experimental data for 3-Bromo-5-chloro-N-methylpyrazin-2-amine is limited, the application of these mechanistic study principles, by analogy to related heterocyclic systems, provides a strong basis for predicting and understanding its chemical behavior in substitution and coupling reactions.
Conclusion and Future Research Directions in Halogenated Pyrazine Chemistry
Consolidation of Current Research Advances on 3-Bromo-5-chloro-N-methylpyrazin-2-amine
Direct and extensive research specifically focused on "3-Bromo-5-chloro-N-methylpyrazin-2-amine" is not widely available in peer-reviewed literature. However, its significance can be inferred from its structural features and the well-established chemistry of related halogenated pyrazines. As a polysubstituted pyrazine (B50134), it represents a valuable synthetic intermediate. The presence of three distinct functional groups—an amine, a bromine atom, and a chlorine atom—on the pyrazine core provides a platform for diverse and regioselective chemical modifications.
The key advance that this molecule represents is the potential for differential reactivity of the two halogen atoms. Generally, in dihalogenated heteroaromatic systems, palladium-catalyzed cross-coupling reactions can be tuned to occur selectively at one halogen over the other, often influenced by the electronic nature of the carbon-halogen bond and the reaction conditions. nih.govnih.gov This differential reactivity makes "3-Bromo-5-chloro-N-methylpyrazin-2-amine" a powerful building block for the sequential and controlled introduction of different substituents, enabling the construction of complex molecular scaffolds. Pyrazine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscoring the importance of such versatile building blocks in drug discovery programs. nih.govbenthamdirect.com
Identification of Challenges and Opportunities in Halogenated Aminopyrazine Synthesis
The synthesis of specifically substituted halogenated aminopyrazines presents both considerable challenges and significant opportunities for chemical innovation.
Challenges:
Regioselectivity: The primary challenge in the synthesis of compounds like "3-Bromo-5-chloro-N-methylpyrazin-2-amine" is achieving precise regiochemical control during the halogenation steps. The presence of an activating amino group can direct incoming electrophiles, but achieving specific substitution patterns in polysubstituted systems can be complex and may require multi-step synthetic sequences. researchgate.netthieme.de
Harsh Reaction Conditions: Some traditional halogenation and functionalization methods require harsh conditions, which can be incompatible with sensitive functional groups and may not align with the principles of green chemistry. acs.org
Limited Methodologies: While progress has been made, there is still a need for more robust and general synthetic methods for the preparation of polysubstituted pyrazines with diverse substitution patterns. nih.gov
Opportunities:
Development of Novel Catalytic Systems: There is a significant opportunity for the development of new catalysts and reaction conditions that enable mild and highly regioselective halogenation and cross-coupling reactions on the pyrazine core. rsc.org
Site-Selective Functionalization: The differential reactivity of the C-Br and C-Cl bonds is a major opportunity. Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations can potentially be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.govnih.gov This opens avenues for creating diverse molecular libraries from a single, versatile precursor.
Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms could enable the rapid and efficient exploration of reaction conditions and the synthesis of a wide range of derivatives for screening purposes.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Controlling regioselectivity during halogenation; harsh reaction conditions. researchgate.netacs.org | Developing novel, mild, and selective catalytic systems. rsc.org |
| Functionalization | Achieving selective reactions at one halogen in the presence of others. | Exploiting differential reactivity of C-Br vs. C-Cl bonds for sequential cross-coupling. nih.govnih.gov |
| Process Development | Multi-step syntheses with potentially low overall yields. | Implementation of flow chemistry and high-throughput screening of reaction conditions. |
Prospective Avenues for Further Synthetic and Application-Oriented Research
The future for "3-Bromo-5-chloro-N-methylpyrazin-2-amine" and related compounds is rich with possibilities, spanning from fundamental synthetic chemistry to applied materials science and medicinal chemistry.
Synthetic Research:
Library Synthesis: A primary avenue is the use of this compound as a scaffold in diversity-oriented synthesis. By leveraging the differential reactivity of the halogen atoms, large libraries of trisubstituted pyrazines can be generated through sequential, site-selective cross-coupling reactions.
Development of Green Methodologies: Research into more environmentally benign synthetic routes, such as C-H activation or the use of earth-abundant metal catalysts, for the functionalization of the pyrazine ring is a promising direction. nih.gov
Application-Oriented Research:
Medicinal Chemistry: Derivatives of "3-Bromo-5-chloro-N-methylpyrazin-2-amine" should be explored for a range of biological activities. Given the prevalence of the pyrazine core in approved drugs, these new compounds could be potent anticancer, antiviral, antibacterial, or anti-inflammatory agents. nih.govbenthamdirect.com The structural diversity that can be achieved from this starting material is ideal for structure-activity relationship (SAR) studies.
Materials Science: Pyrazine-based molecules are known to have interesting photophysical and electronic properties. rsc.org Functionalized pyrazines are used in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. lifechemicals.com Derivatives of "3-Bromo-5-chloro-N-methylpyrazin-2-amine" could be synthesized and evaluated for their potential in these applications.
Agrochemicals: The pyrazine scaffold is also found in some agrochemicals. New derivatives could be screened for herbicidal, insecticidal, or fungicidal activity.
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Anticancer, antiviral, antibacterial, anti-inflammatory agents. nih.govbenthamdirect.com | Pyrazine is a known pharmacophore present in numerous FDA-approved drugs. nih.gov |
| Materials Science | Organic electronics (OLEDs, solar cells), functional polymers. lifechemicals.comrsc.org | The pyrazine ring can be incorporated into π-conjugated systems to tune electronic properties. |
| Agrochemicals | Herbicides, insecticides, fungicides. mdpi.com | N-heterocycles are common scaffolds in agrochemical discovery. |
Theoretical and Computational Research Horizons for Pyrazine Systems
Computational chemistry offers powerful tools to accelerate research and provide deep insights into the properties and reactivity of pyrazine systems.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of "3-Bromo-5-chloro-N-methylpyrazin-2-amine". These calculations can predict the relative reactivity of the C-Br and C-Cl bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions, thus guiding the development of site-selective synthetic strategies. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): For medicinal chemistry applications, QSAR studies can be performed on libraries of derivatives. semanticscholar.org By correlating calculated molecular descriptors with experimentally determined biological activity, predictive models can be built. These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted potency, saving time and resources. researchgate.netijournalse.org
Materials Design: Computational methods can predict the electronic and photophysical properties (e.g., HOMO/LUMO energy levels, absorption spectra) of novel pyrazine derivatives. science.gov This allows for the in silico design of new materials for electronic applications, enabling researchers to target molecules with specific, desirable properties before embarking on their synthesis.
Molecular Dynamics Simulations: For biologically active derivatives, molecular dynamics simulations can be used to study their binding modes with protein targets. This can provide a detailed understanding of the key interactions responsible for their activity and guide the rational design of more potent and selective analogs. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
